[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetyloxy group, a chloropurinyl moiety, and a methoxyoxolan ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of [(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate involves multiple steps, including the protection of functional groups, selective reactions, and purification processesIndustrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound under suitable conditions.
Scientific Research Applications
[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biochemical pathways. This interaction can lead to various biological effects, depending on the context and the specific targets involved.
Comparison with Similar Compounds
[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate can be compared with similar compounds such as:
[(2R,3S,4R,5R)-5-(4-acetonyl-3-carbamoyl-pyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl [ (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphate: This compound shares structural similarities but differs in its functional groups and biological activity.
[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate: Another structurally related compound with distinct chemical properties and applications.
Properties
Molecular Formula |
C20H19ClN4O6 |
---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H19ClN4O6/c1-11(26)30-16-15(28-2)13(8-29-20(27)12-6-4-3-5-7-12)31-19(16)25-10-24-14-17(21)22-9-23-18(14)25/h3-7,9-10,13,15-16,19H,8H2,1-2H3/t13-,15?,16+,19-/m1/s1 |
InChI Key |
JMHJIDXOJPMSAL-OMOUFDEYSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OC)COC(=O)C2=CC=CC=C2)N3C=NC4=C3N=CN=C4Cl |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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